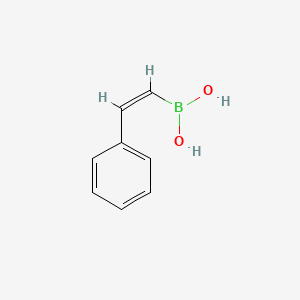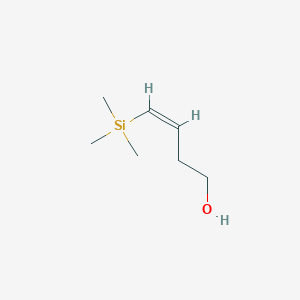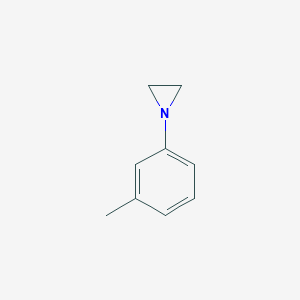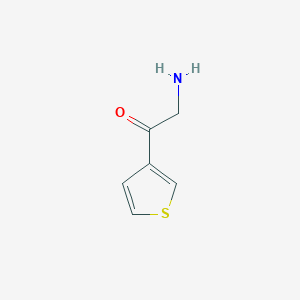
(Z)-Styrylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Styrylboronic acid is an organic compound that features a boronic acid group attached to a styrene moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Styrylboronic acid can be synthesized through several methods, with one of the most common being the hydroboration of styrene derivatives followed by oxidation. The hydroboration reaction typically involves the addition of a borane reagent to the double bond of a styrene derivative, resulting in the formation of an organoborane intermediate. This intermediate is then oxidized to yield the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Styrylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of a halide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
(Z)-Styrylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which (Z)-Styrylboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and in drug delivery systems where the compound can selectively bind to target molecules.
Vergleich Mit ähnlichen Verbindungen
(E)-Styrylboronic acid: The (E)-isomer has substituents on opposite sides of the double bond, which can result in different reactivity and properties.
Phenylboronic acid: Lacks the styrene moiety but shares the boronic acid functional group.
Vinylboronic acid: Contains a vinyl group instead of a styrene moiety.
Uniqueness: (Z)-Styrylboronic acid is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different selectivity and efficiency in chemical reactions compared to its (E)-isomer and other boronic acids.
Eigenschaften
Molekularformel |
C8H9BO2 |
|---|---|
Molekulargewicht |
147.97 g/mol |
IUPAC-Name |
[(Z)-2-phenylethenyl]boronic acid |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6- |
InChI-Schlüssel |
VKIJXFIYBAYHOE-SREVYHEPSA-N |
Isomerische SMILES |
B(/C=C\C1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(C=CC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)




![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)
